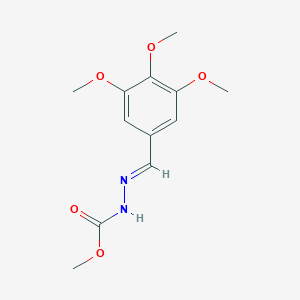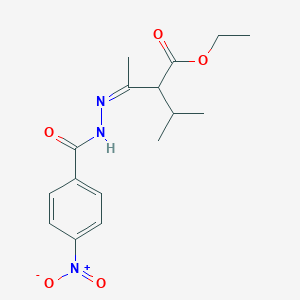
methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate is an organic compound with the molecular formula C12H16N2O5. It is characterized by the presence of a hydrazinecarboxylate group attached to a benzylidene moiety substituted with three methoxy groups. This compound adopts a trans configuration with respect to the C=N double bond .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with methyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N double bond to a single bond, forming hydrazine derivatives.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives with reduced C=N bonds.
Substitution: Substituted benzylidene derivatives with different functional groups replacing the methoxy groups.
科学的研究の応用
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products
作用機序
The mechanism of action of methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxylate group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The methoxy groups on the benzene ring can also participate in various biochemical interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
(E)-Ethyl N′- (3,4,5-trimethoxybenzylidene)hydrazinecarboxylate: Similar structure with an ethyl group instead of a methyl group.
3-Methyl-N’- (3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring instead of a simple hydrazinecarboxylate group.
Uniqueness
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of three methoxy groups on the benzene ring enhances its reactivity and potential for various applications in research and industry.
特性
分子式 |
C12H16N2O5 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
methyl N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-16-9-5-8(7-13-14-12(15)19-4)6-10(17-2)11(9)18-3/h5-7H,1-4H3,(H,14,15)/b13-7+ |
InChIキー |
XGFMIZBLOXKFJS-NTUHNPAUSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)OC |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)OC |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ETHOXYPHENYL)-3-{N'-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B323615.png)

![5-Benzyl-4-methyl-2-{[(5-methyl-2-furyl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B323617.png)
![5-Benzyl-4-methyl-2-[(2-naphthylmethylene)amino]-3-thiophenecarboxamide](/img/structure/B323619.png)
![5-benzyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4-methylthiophene-3-carboxamide](/img/structure/B323620.png)
![5-benzyl-4-methyl-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiophene-3-carboxamide](/img/structure/B323621.png)
![5-Benzyl-4-methyl-2-{[4-(methylsulfanyl)benzylidene]amino}-3-thiophenecarboxamide](/img/structure/B323625.png)


![2-{[(5-Methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323633.png)
![2-[(4-Cyanobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323634.png)
![2-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323635.png)

